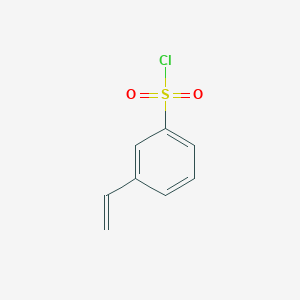
Benzenesulfonylchloride,3-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonylchloride,3-ethenyl-: is an organosulfur compound with the molecular formula C8H7ClO2S. It is a derivative of benzenesulfonyl chloride, where a vinyl group is attached to the benzene ring. This compound is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water. It is primarily used in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Chlorination of Benzenesulfonic Acid: Benzenesulfonylchloride,3-ethenyl- can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or phosphorus pentachloride.
Reaction with Chlorosulfonic Acid:
Industrial Production Methods:
Phosphorus Oxychloride Method: This method involves the chlorination of benzenesulfonic acid with phosphorus oxychloride, which is commonly used in industrial settings due to its efficiency and cost-effectiveness.
Chlorosulfonic Acid Method:
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Benzenesulfonylchloride,3-ethenyl- undergoes nucleophilic substitution reactions with amines and alcohols to form sulfonamides and sulfonate esters.
Addition Reactions: The vinyl group allows for addition reactions, such as hydroboration-oxidation and halogenation.
Common Reagents and Conditions:
Amines and Alcohols: Used in nucleophilic substitution reactions to form sulfonamides and sulfonate esters.
Borane and Halogens: Used in addition reactions involving the vinyl group.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Vinyl Addition Products: Formed from addition reactions involving the vinyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: Employed in catalytic processes for the formation of C-C and C-X bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of sulfonamide-based drugs, which have antibacterial and antifungal properties.
Industry:
Wirkmechanismus
Mechanism:
Electrophilic Substitution: The compound undergoes electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Nucleophilic Attack: The nucleophile attacks the positively charged intermediate, leading to the formation of the final product.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonyl Chloride: A closely related compound without the vinyl group, commonly used in similar applications.
Toluenesulfonyl Chloride: Another related compound with a methyl group instead of a vinyl group, often preferred due to its solid state at room temperature.
Uniqueness:
Eigenschaften
Molekularformel |
C8H7ClO2S |
|---|---|
Molekulargewicht |
202.66 g/mol |
IUPAC-Name |
3-ethenylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClO2S/c1-2-7-4-3-5-8(6-7)12(9,10)11/h2-6H,1H2 |
InChI-Schlüssel |
DPHMYZQKUZTFKW-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC(=CC=C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Sodium thieno[2,3-b]pyridine-5-sulfinate](/img/structure/B13130098.png)
![N,N'-([2,2'-Bipyridine]-4,6'-diyl)diacetamide](/img/structure/B13130100.png)
![3,3,13,13-Tetrakis(4-hexylphenyl)-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13130108.png)




![N-[(2-chlorophenyl)methyl]pyridine-2-carboxamide](/img/structure/B13130117.png)
![6-Bromo-2-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13130118.png)

